![molecular formula C6H8N2O2 B1197679 4,5,6,7-Tetrahydroisoxazolo[3,4-c]pyridin-3-ol CAS No. 71233-27-7](/img/structure/B1197679.png)
4,5,6,7-Tetrahydroisoxazolo[3,4-c]pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iso-THIP, also known as 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol, is a metabolically stable gamma-aminobutyric acid receptor agonist. It is a selective agonist with a preference for delta-subunit containing gamma-aminobutyric acid receptors. This compound has been studied for its hypnotic, analgesic, and anxiolytic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iso-THIP involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-hydroxy-4-pyridone with hydroxylamine to form the isoxazole ring. The reaction typically requires a solvent such as ethanol and a catalyst like sodium acetate. The reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of Iso-THIP follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Iso-THIP undergoes various chemical reactions, including:
Oxidation: Iso-THIP can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert Iso-THIP to its reduced forms.
Substitution: Iso-THIP can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of Iso-THIP, such as oxo derivatives, reduced forms, and substituted compounds .
Scientific Research Applications
Iso-THIP has a wide range of scientific research applications:
Chemistry: Used as a model compound to study gamma-aminobutyric acid receptor interactions.
Biology: Investigated for its effects on neuronal activity and neurotransmission.
Medicine: Studied for its potential use in treating sleep disorders, anxiety, and pain management.
Industry: Used in the development of pharmaceuticals targeting gamma-aminobutyric acid receptors.
Mechanism of Action
Iso-THIP exerts its effects by binding to gamma-aminobutyric acid receptors, specifically those containing the delta-subunit. This binding enhances the inhibitory effects of gamma-aminobutyric acid, leading to increased chloride ion influx and hyperpolarization of neurons. This results in reduced neuronal excitability and produces sedative, anxiolytic, and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
THIP: 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol, a closely related compound with similar gamma-aminobutyric acid receptor agonist properties.
Aza-THIP: A derivative with modifications in the isoxazole ring, showing different receptor binding affinities.
Thio-THIP: A sulfur-containing analogue with distinct pharmacological properties
Uniqueness
Iso-THIP is unique due to its high selectivity for delta-subunit containing gamma-aminobutyric acid receptors, which distinguishes it from other gamma-aminobutyric acid receptor agonists. This selectivity contributes to its specific pharmacological profile and potential therapeutic applications .
Properties
CAS No. |
71233-27-7 |
|---|---|
Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-1H-[1,2]oxazolo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C6H8N2O2/c9-6-4-1-2-7-3-5(4)8-10-6/h7-8H,1-3H2 |
InChI Key |
HTKHYLOBQZWEFD-UHFFFAOYSA-N |
SMILES |
C1CNCC2=C1C(=O)ON2 |
Canonical SMILES |
C1CNCC2=C1C(=O)ON2 |
Synonyms |
4,5,6,7tetrahydroisoxazolo(3,4c)pyridin-5-ol iso THIP iso-THIP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


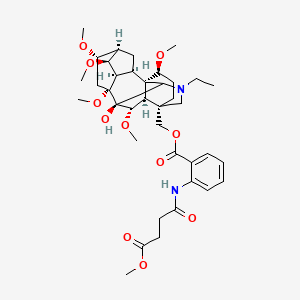
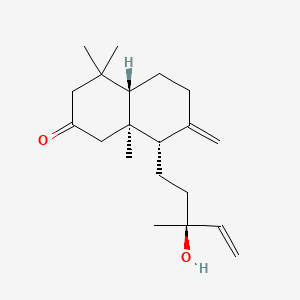



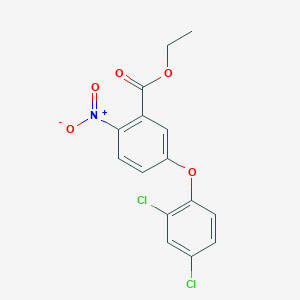
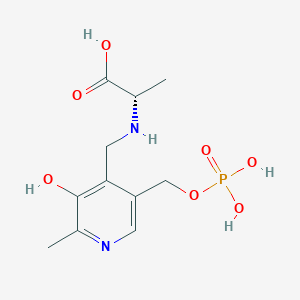

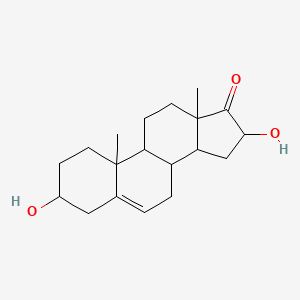
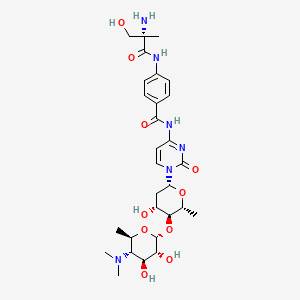
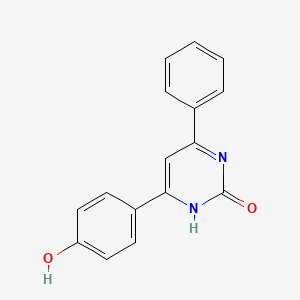
![3-[(2-Chloro-6-fluorophenyl)methylthio]-4-ethyl-5-(2-furanyl)-1,2,4-triazole](/img/structure/B1197615.png)


